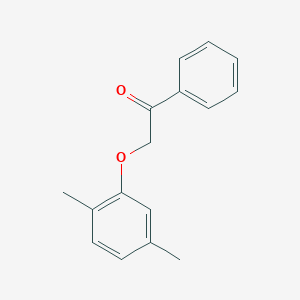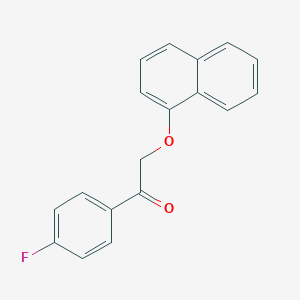![molecular formula C24H16Cl6N2O3 B339341 N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B339341.png)
N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms
Preparation Methods
The synthesis of N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide typically involves a multi-step process The starting materials include hexachlorocyclopentadiene and N-phenylmaleimide, which undergo a Diels-Alder reaction to form the tricyclic coreIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide can be compared with similar compounds, such as:
1,7,8,9,10,10-hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but differs in the functional groups attached to the core.
Hexachlorocyclopentadiene derivatives:
Properties
Molecular Formula |
C24H16Cl6N2O3 |
|---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
N-[3-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H16Cl6N2O3/c25-18-19(26)23(28)17-16(22(18,27)24(23,29)30)20(34)32(21(17)35)14-8-4-7-13(11-14)31-15(33)10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2,(H,31,33) |
InChI Key |
DNRLEJICXHBHMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N3C(=O)C4C(C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B339258.png)
![4-[4-(3,5-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B339259.png)

![2-[4-(3,5-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B339262.png)
![N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-methylbenzamide](/img/structure/B339265.png)
![17-[4-(4-Methoxyphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B339266.png)
![N-[4-(4-methoxyphenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339270.png)
![N-[4-(4-methoxyphenoxy)phenyl]benzenesulfonamide](/img/structure/B339271.png)
![3-methoxy-N-[4-(4-methoxyphenoxy)phenyl]benzamide](/img/structure/B339272.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-methylbenzamide](/img/structure/B339273.png)




